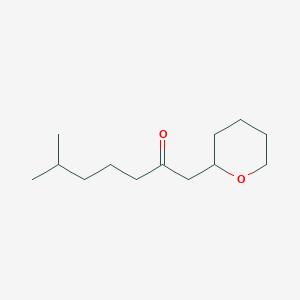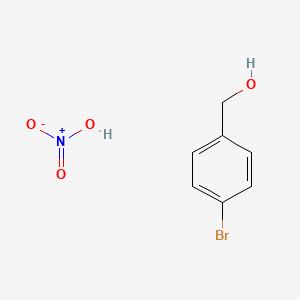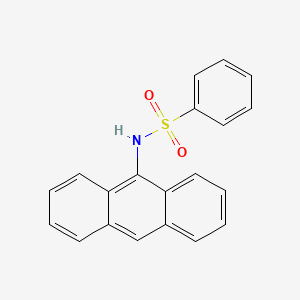
N-(Anthracen-9-YL)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Anthracen-9-YL)benzenesulfonamide is an organic compound that features an anthracene moiety attached to a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Anthracen-9-YL)benzenesulfonamide typically involves a condensation reaction between 9-anthracene carboxaldehyde and a sulfonamide derivative. A common method includes the use of an acid catalyst to facilitate the reaction. For example, a straightforward condensation methodology with an acid catalyst can be employed to synthesize the Schiff base ligand, which is then coordinated with a transition metal ion in an ethanolic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Anthracen-9-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety can lead to anthraquinone derivatives, while reduction of the sulfonamide group can yield amine derivatives.
Applications De Recherche Scientifique
N-(Anthracen-9-YL)benzenesulfonamide has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes and as a ligand in coordination chemistry
Biology: The compound has shown potential as an antimicrobial and anticancer agent
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of N-(Anthracen-9-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial and anticancer activities are attributed to its ability to inhibit enzymes and disrupt cellular processes . The compound can interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and anthracene-based compounds. Examples are:
- 4-((Anthracen-9-ylmethylene)amino)-N-(pyridin-2-yl)benzenesulfonamide .
- Arylated benzenesulfonamides with various substituents .
Uniqueness
N-(Anthracen-9-YL)benzenesulfonamide is unique due to its specific combination of the anthracene and benzenesulfonamide moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
55431-69-1 |
|---|---|
Formule moléculaire |
C20H15NO2S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-anthracen-9-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,17-10-2-1-3-11-17)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H |
Clé InChI |
XMEOSIRZGAJGJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)

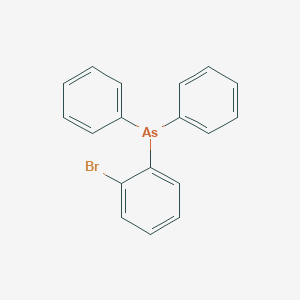
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

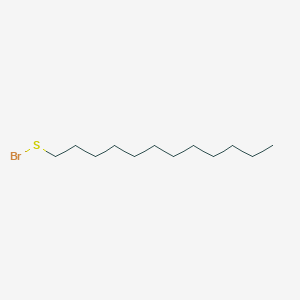


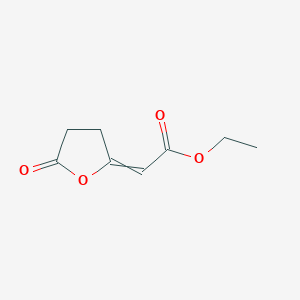
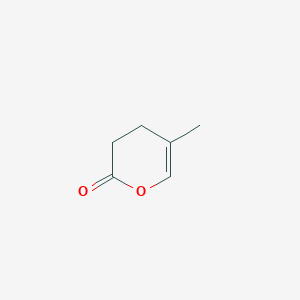
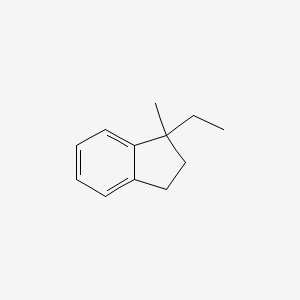
octylsulfanium bromide](/img/structure/B14629853.png)
